molecular formula C15H14N2O B1240350 (3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Cat. No. B1240350
M. Wt: 238.28 g/mol
InChI Key: WUWDLXZGHZSWQZ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one is a member of indoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterotricyclic Compounds : This compound is part of a group of derivatives synthesized from pyrrolidine-2,4-dione (tetramic acid), which includes pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives. These compounds have been explored for their potential anticonvulsant activity (Sorokina, Alekseeva, Parshin, & Granik, 2007).

  • Crystal Structure and Conformation Studies : Investigations into the crystal structure and conformation of related dipyrrinone analogs, such as (3Z)-[(4,5-dimethylpyrrol-2-yl)-methylidenyl]-indolin-2-one, have been conducted using 1H-NMR NOE analyses and X-ray crystallography. These studies help understand the molecular interactions and stability of these compounds (Boiadjiev & Lightner, 2003).

Biological Activities and Applications

  • Anticonvulsant Activity : Some synthesized 3,5-disubstituted pyrrolidine-2,4-diones, which include compounds structurally related to (3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one, exhibit anticonvulsant properties. This highlights their potential for developing new antiepileptic drugs (Sorokina et al., 2007).

  • Progesterone Receptor Modulation : Related compounds in the oxindole series have been studied as progesterone receptor (PR) modulators. These studies are significant for female healthcare applications, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

  • Antimicrobial Agents : Novel pyrrole derivatives, including those structurally similar to the compound , have shown promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Hublikar et al., 2019).

Industrial and Pharmaceutical Applications

  • Usage in Textiles, Medicine, and Cosmetics : Compounds like 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, related to the target compound, are used in various industrial-market segments such as textiles and cosmetics. Their multifaceted biological behaviors also make them candidates for therapeutic drug categories (Ishani, Isita, & Vijayakumar, 2021).

properties

Product Name

(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8+

InChI Key

WUWDLXZGHZSWQZ-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C3=CC=CC=C3NC2=O)C

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Reactant of Route 2
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(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

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